

Comparative Analytical Guide: (R)-2-Amino-N-propylpropanamide vs. Reference Standards

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Compound of Interest

Compound Name: (R)-2-Amino-N-propylpropanamide

Cat. No.: B8775335

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Part 1: Executive Summary & Strategic Context

(R)-2-Amino-N-propylpropanamide (also known as H-D-Ala-NHPr) is a critical chiral building block, structurally homologous to the anticonvulsant Lacosamide. Unlike simple achiral reagents, the value of this molecule lies entirely in its stereochemistry. The (R)-configuration (derived from D-Alanine) is typically the bioactive pharmacophore in this class of sodium channel blockers.

This guide provides a rigorous framework for comparing a Test Batch (the Product) against a Certified Reference Standard (CRS). The objective is not merely to confirm identity, but to quantify the Enantiomeric Excess (e.e.) and Chemical Purity to pharmaceutical grade specifications.

The Core Analytical Challenge

The primary risk in handling this molecule is racemization. The

-proton is acidic; improper storage or synthesis conditions can lead to the formation of the (S)-enantiomer (L-Ala derivative), which is considered a critical impurity. Therefore, standard RP-HPLC is insufficient; Chiral HPLC is the mandatory release assay.

Part 2: Material Attributes & Reference Standards[1]

Before initiating analysis, the "Reference Standard" must be defined. In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, an In-House Primary Standard must be characterized.

Table 1: Comparative Specifications

Attribute	Test Batch (Product) Requirement	Reference Standard (CRS) Requirement
Appearance	White to off-white solid/powder	White crystalline solid
Identification (NMR)	Matches Reference	Structure confirmed by ¹ H/ ¹³ C NMR & 2D-COSY
Mass Spectrometry	[M+H] ⁺ = 131.2 ± 0.5 Da	[M+H] ⁺ = 131.19 Da (Theoretical match)
Chiral Purity (e.e.)	≥ 98.5% (R-isomer)	≥ 99.9% (R-isomer)
Chemical Purity (HPLC)	≥ 98.0%	≥ 99.5%
Water Content (KF)	≤ 1.0% w/w	≤ 0.5% w/w

Part 3: Experimental Protocols

Protocol A: Chiral Chromatographic Profiling (The Critical Quality Attribute)

Why this matters: This protocol separates the (R)-enantiomer from the (S)-impurity. We utilize a Polysaccharide-based Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) which offers superior recognition for amide/amine functionalities via hydrogen bonding and dipole-dipole interactions.

Methodology:

- Column: Chiralpak IA or AD-H (250 x 4.6 mm, 5 μm).
- Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

- Expert Insight: The DEA is non-negotiable. It suppresses the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution.
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detection: UV at 210 nm (Amide bond absorption).

Self-Validating System Suitability Criteria:

- Resolution (): > 2.0 between (S) and (R) peaks.
- Tailing Factor (): < 1.5 for the main peak.
- Reference Check: Inject a "Racemic System Suitability Solution" (mix of R and S) to confirm separation capability before running the pure standard.

Protocol B: Structural Confirmation via ¹H-NMR

Why this matters: Confirms the integrity of the propyl chain and the amide linkage.

Solvent: DMSO-

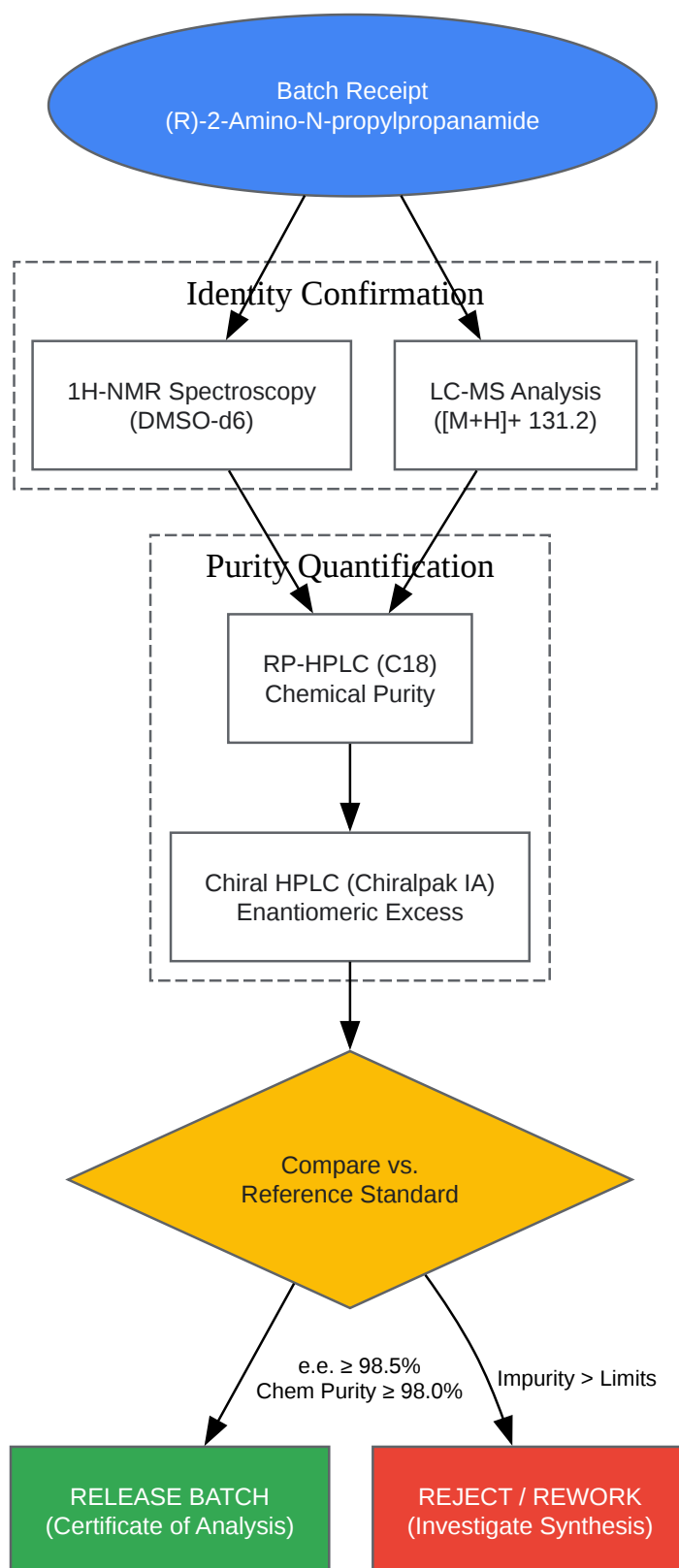
Key Signals (Reference vs. Product):

- 0.85 ppm (t, 3H): Terminal methyl of the propyl group.
- 1.15 ppm (d, 3H): Methyl group of the Alanine backbone.
- 1.40 ppm (m, 2H): Methylene protons of the propyl chain.
- 3.05 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen.
- 3.35 ppm (q, 1H): The chiral center -proton.

- 7.80 ppm (br s, 1H): Amide NH.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for qualifying the product against the reference standard.



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Figure 1: Step-by-step analytical decision matrix for qualifying **(R)-2-Amino-N-propylpropanamide**.

Part 5: Stability & Stress Testing

To ensure the "Reference Standard" remains valid, it must undergo stress testing. This validates that your analytical method can detect degradation products.

Stress Protocol:

- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours

Check for hydrolysis of amide bond (formation of D-Alanine).

- Base Hydrolysis: 0.1 N NaOH

High Risk of Racemization. The Chiral HPLC method must detect the rise of the (S)-enantiomer peak here.

- Oxidation: 3%

Check for N-oxide formation (rare for amides, possible for free amine).

Part 6: References

- United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: USP Convention. [Link](#)
- International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link](#)
- Subramanian, G. (Ed.). Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007. (Standard text for Chiral HPLC method development).
- ChemScene. **(R)-2-Amino-N-propylpropanamide** Product Specifications. [Link](#) (Source for commercial specifications and CAS verification).
- European Pharmacopoeia (Ph. Eur.). Lacosamide Monograph (01/2017:2992).[1] (Provides context for related amide impurities). [Link](#)

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Sources

- 1. 63276-11-9[(R)-2-Amino-N-propylpropanamide]BLD Pharm [bldpharm.com]
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